1-(1,4-Diazepan-1-YL)pentan-1-one
Description
1-(1,4-Diazepan-1-YL)pentan-1-one is a ketone derivative featuring a seven-membered 1,4-diazepane ring (containing two nitrogen atoms) attached to a pentan-1-one moiety. This compound is primarily used in research as a synthetic intermediate or precursor for pharmaceuticals and biologically active molecules .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-5-10(13)12-8-4-6-11-7-9-12/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXRPEBLBCNSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reductive amination of a suitable precursor . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of 1-(1,4-Diazepan-1-YL)pentan-1-one may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-YL)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the diazepane ring or the ketone group.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles such as amines or thiols are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
1-(1,4-Diazepan-1-YL)pentan-1-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-YL)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares 1-(1,4-Diazepan-1-YL)pentan-1-one with similar diazepane derivatives, highlighting substituent effects on molecular weight, solubility, and applications.
Key Observations:
- Chain Length: Increasing the alkyl chain (e.g., pentanone vs. octanone) raises molecular weight and lipophilicity, impacting membrane permeability .
- Aromatic Substituents: Benzyl (C₁₂H₁₄N₂O) and phenylpropenone (C₁₄H₁₆N₂O) groups introduce π-π interactions, enhancing binding to biological targets like enzymes or receptors .
- Salt Forms : Hydrochloride salts (e.g., C₁₀H₂₁ClN₂O) improve aqueous solubility, making them suitable for in vitro assays .
- Steric Effects: Bulky substituents (e.g., 2,2-dimethylpropanone) reduce reactivity but increase stability during synthesis .
Biological Activity
1-(1,4-Diazepan-1-YL)pentan-1-one is a compound that belongs to the class of diazepanes, which are structural analogs of benzodiazepines. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 184.28 g/mol
- Structural Characteristics : The compound features a diazepane ring which contributes to its biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Anxiolytic Effects
Research indicates that compounds within the diazepane class exhibit anxiolytic properties similar to traditional benzodiazepines. These effects are attributed to their interaction with GABA receptors, which are critical in modulating neuronal excitability and anxiety responses.
Antioxidant Activity
In vitro studies have shown that certain diazepane derivatives possess antioxidant properties , which may contribute to their neuroprotective effects. The ability to scavenge reactive oxygen species (ROS) is essential in preventing oxidative stress-related neuronal damage .
Neuropharmacological Studies
Preclinical studies involving animal models have demonstrated that this compound can modulate neurotransmitter systems, particularly those involved in anxiety and depression. Its efficacy as a potential anxiolytic agent has been evaluated through behavioral assays .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key findings include:
- Modification of Diazepane Ring : Alterations in the diazepane structure can significantly affect binding affinity and selectivity for GABA receptors.
- Substituent Effects : The introduction of various substituents at specific positions on the diazepane ring has been linked to enhanced anxiolytic activity while minimizing side effects associated with traditional benzodiazepines .
Table 1: Summary of Structure-Activity Relationships
| Modification Type | Effect on Activity | References |
|---|---|---|
| Alkyl chain length | Increased lipophilicity | |
| Aromatic substituents | Enhanced receptor affinity | |
| Functional groups | Modulation of side effects |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
Study 1: Anxiolytic Efficacy in Rodent Models
A study investigated the anxiolytic effects of this compound using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to control groups, suggesting effective anxiolytic properties .
Study 2: Neuroprotective Effects Against Oxidative Stress
In another study, the compound was tested for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The results showed that treatment with this compound significantly reduced cell death and ROS levels .
Q & A
Q. What are the key spectroscopic techniques for characterizing 1-(1,4-Diazepan-1-YL)pentan-1-one, and how should they be prioritized?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography is critical. NMR provides detailed structural insights into proton and carbon environments, particularly for verifying the diazepane ring and ketone functionality. IR confirms functional groups like the carbonyl group. For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as it resolves bond lengths, angles, and stereochemistry . Prioritize X-ray crystallography if high-purity crystals are obtainable, as it is the gold standard for structural validation .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and catalyst selection (e.g., Lewis acids like AlCl₃). Multi-step strategies, such as coupling diazepane precursors with pentanone derivatives via nucleophilic acyl substitution, should be explored. Post-synthesis purification via column chromatography (using silica gel and gradient elution) or recrystallization improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and validate purity via high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic molecular behavior (e.g., conformational flexibility) or crystal packing effects. Cross-validate results using:
- Multi-technique analysis : Compare NMR chemical shifts with density functional theory (DFT)-predicted values.
- Temperature-dependent studies : Conduct variable-temperature NMR to detect conformational changes.
- Crystallographic refinement : Use programs like SHELXL to refine X-ray data against computational models .
Example workflow: If DFT predicts a planar carbonyl group but X-ray shows slight distortion, assess intermolecular interactions in the crystal lattice that may induce strain .
Q. What experimental strategies are effective for establishing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- In vitro assays : Test derivatives with modified diazepane substituents or ketone positions for receptor binding (e.g., GPCRs) or enzyme inhibition.
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins, guided by crystallographic data .
- Metabolic stability studies : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation.
Correlate SAR findings with physicochemical properties (e.g., logP, hydrogen-bonding capacity) using multivariate regression analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
